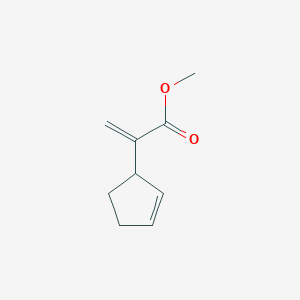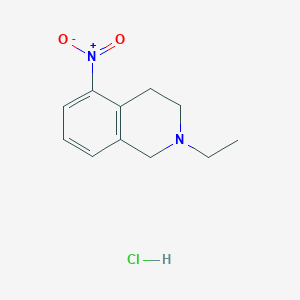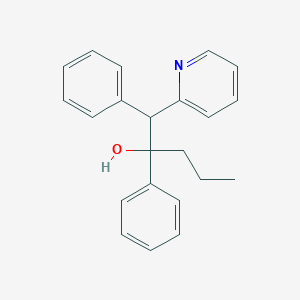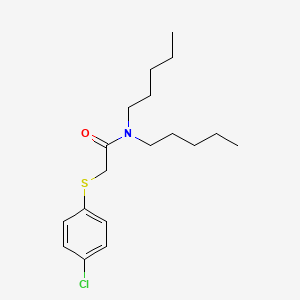![molecular formula C13H12ClNO3S2 B14006409 Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate CAS No. 73394-90-8](/img/structure/B14006409.png)
Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolidineaceticacid, 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-, methyl ester is a complex organic compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-thiazolidineaceticacid, 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-, methyl ester typically involves multi-step organic reactions. One common method involves the reaction of thiazolidine derivatives with chlorophenylmethyl reagents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazolidine core is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its unique structure may offer therapeutic benefits in treating diseases such as cancer and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-thiazolidineaceticacid, 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-, methyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its thiazolidine core is believed to play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Studied for its potential as an antioxidant.
Uniqueness
5-Thiazolidineaceticacid, 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-, methyl ester stands out due to its unique chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
73394-90-8 |
|---|---|
Formule moléculaire |
C13H12ClNO3S2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C13H12ClNO3S2/c1-18-11(16)6-10-12(17)15(13(19)20-10)7-8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3 |
Clé InChI |
BGGPDXXPVGKWEU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)
![1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)

![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)


![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)

![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
